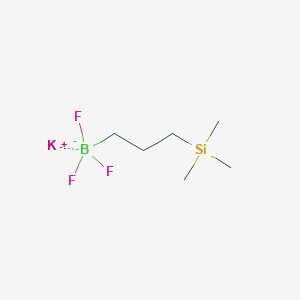
5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Material: The imidazolidine-2,4-dione core is then reacted with 3-(aminomethyl)benzaldehyde.
Reaction Conditions: This step typically involves a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride typically involves multi-step organic reactions
-
Formation of Imidazolidine-2,4-dione Core
Starting Material: The synthesis begins with the reaction of urea and an appropriate diketone under acidic conditions to form the imidazolidine-2,4-dione core.
Reaction Conditions: This step often requires heating the reactants in a solvent like ethanol or acetic acid at elevated temperatures (around 80-100°C).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidation of the aminomethyl group can lead to the formation of corresponding imines or nitriles.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Products: Reduction can convert imines back to amines or reduce other functional groups present in the molecule.
-
Substitution
Reagents: Nucleophiles like halides or alkoxides.
Conditions: Substitution reactions often require the presence of a catalyst or elevated temperatures.
Products: Substitution at the aminomethyl group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazolidine-2,4-dione core is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties allow for the development of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The imidazolidine-2,4-dione core can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(3-(Aminomethyl)phenyl)-5-ethylimidazolidine-2,4-dione hydrochloride: Similar structure with an ethyl group instead of a methyl group.
5-(3-(Aminomethyl)phenyl)-5-phenylimidazolidine-2,4-dione hydrochloride: Contains a phenyl group instead of a methyl group.
5-(3-(Aminomethyl)phenyl)-5-propylimidazolidine-2,4-dione hydrochloride: Features a propyl group in place of the methyl group.
Uniqueness
The uniqueness of 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position of the imidazolidine-2,4-dione core influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[3-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12;/h2-5H,6,12H2,1H3,(H2,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKWIGPUSARJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![10-(3-bromophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2496402.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)


